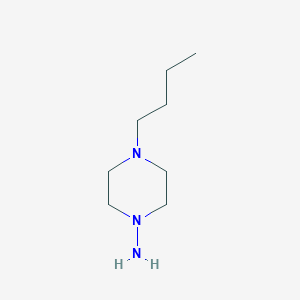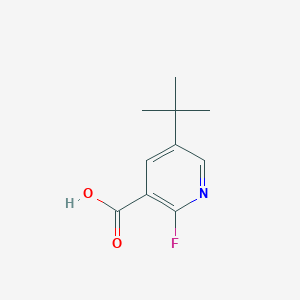
4-Phenyl-2-propylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-2-propylpyrimidine is a heterocyclic aromatic organic compound that belongs to the pyrimidine family. Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is notable for its phenyl and propyl substituents at positions 4 and 2, respectively. Pyrimidines are widely recognized for their biological significance, being integral components of nucleic acids and various pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-propylpyrimidine typically involves the condensation of appropriate carbonyl compounds with diamines. One common method is the reaction of 4-phenyl-2-propyl-1,3-diaminopropane with formamide under acidic conditions. This reaction proceeds through the formation of an intermediate imine, which cyclizes to form the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions: 4-Phenyl-2-propylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced pyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Pyrimidine N-oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyrimidine derivatives.
科学的研究の応用
4-Phenyl-2-propylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 4-Phenyl-2-propylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it may interact with DNA or RNA, affecting gene expression and cellular processes .
類似化合物との比較
- 2-Phenylpyrimidine
- 4-Propylpyrimidine
- 2,4-Diphenylpyrimidine
Comparison: 4-Phenyl-2-propylpyrimidine is unique due to the presence of both phenyl and propyl substituents, which confer distinct chemical and biological properties. Compared to 2-Phenylpyrimidine and 4-Propylpyrimidine, the dual substitution enhances its versatility in chemical reactions and potential bioactivity. The combination of these substituents may also influence its pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development .
特性
分子式 |
C13H14N2 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
4-phenyl-2-propylpyrimidine |
InChI |
InChI=1S/C13H14N2/c1-2-6-13-14-10-9-12(15-13)11-7-4-3-5-8-11/h3-5,7-10H,2,6H2,1H3 |
InChIキー |
OANOPYCINAOPJR-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC=CC(=N1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



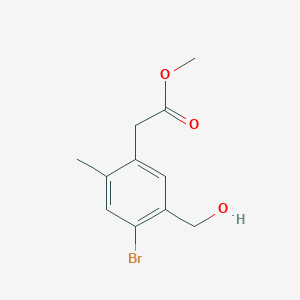
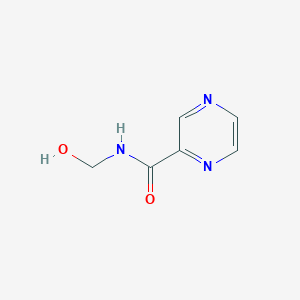
![4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B13105526.png)
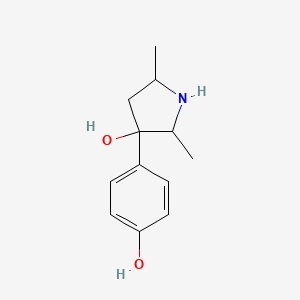
![7-iodo-2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13105533.png)
![2-Methyl-6-phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(3H)-one](/img/structure/B13105535.png)
![3-N-(2,4-dimethoxybenzyl)-1-[5-O-(4,4'-dimethoxytrityl)-3-O-nosyl-2-deoxy-beta-d-lyxofuranosyl]thymine](/img/structure/B13105538.png)
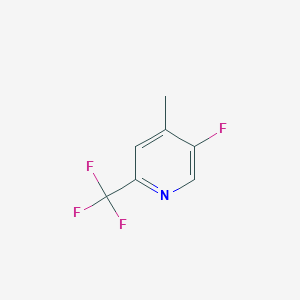
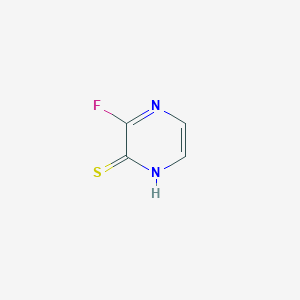
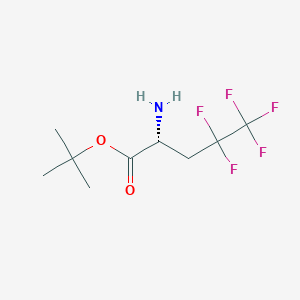
![9-phenyl-3-[(E)-2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole](/img/structure/B13105560.png)
